molecular formula C5H3Br2NO2 B1209994 4,5-dibromo-1H-pyrrole-2-carboxylic acid CAS No. 34649-21-3

4,5-dibromo-1H-pyrrole-2-carboxylic acid

Cat. No. B1209994
CAS RN: 34649-21-3
M. Wt: 268.89 g/mol
InChI Key: ZUROCNHARMFRKA-UHFFFAOYSA-N
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Description

4,5-dibromo-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid, a compound that has attracted interest due to its potential in various chemical reactions and properties. The presence of bromine atoms on the pyrrole ring significantly alters its chemical behavior, making it a key subject of study for its unique reactivity and potential applications in chemical synthesis and material science.

Synthesis Analysis

The general synthesis of pyrrole-2-carboxylic acid derivatives involves the reaction between appropriately substituted 2H-azirines and enamines, yielding a mixture of dihydropyrroles which upon acid treatment, gives rise to the title compounds in moderate to high yields. This method represents a versatile approach for the synthesis of a wide range of pyrrole derivatives, including 4,5-dibromo-1H-pyrrole-2-carboxylic acid (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been elucidated through crystallographic studies. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a compound obtained during synthesis processes similar to those used for pyrrole-2-carboxylic acid derivatives, showcases the typical coplanar, centrosymmetric, hydrogen-bonded pairs observed in these molecules (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid acts as an effective ligand in Cu-catalyzed reactions, suggesting that its derivatives, including 4,5-dibromo-1H-pyrrole-2-carboxylic acid, could exhibit similar reactivity. This behavior underlines the potential of these compounds in facilitating various organic transformations, opening up new avenues for the synthesis of complex organic molecules (Altman et al., 2008).

Physical Properties Analysis

The synthesis and structural analysis of pyrrole derivatives indicate that small changes in the molecular structure can significantly impact the physical properties of these compounds. For example, derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid demonstrate varied solid-state structures, suggesting that bromination could further influence the crystallinity, melting points, and solubility of these compounds in organic solvents (Lin et al., 1998).

Scientific Research Applications

Antitubulin Agents

4,5-Dibromo-1H-pyrrole-2-carboxylic acid and its analogues have been explored for their role in microtubule depolymerization, which is crucial for the development of antitubulin agents. This activity is particularly influenced by the presence of certain substituents that interact with tubulin in the colchicine site, as evidenced in studies of various pyrrole compounds (Da et al., 2013).

Glycine Site Antagonists

Research indicates that derivatives of 4,5-dibromo-1H-pyrrole-2-carboxylic acid act as glycine site antagonists at the NMDA receptor complex. These compounds show potential in modulating neurotransmitter activity, highlighting their relevance in neuroscience research (Balsamini et al., 1998).

Marine Sponge Alkaloids

Dibromopyrrole alkaloids, including variants of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, have been isolated from marine sponges. These compounds are of interest for their potential biological activities and applications in natural product chemistry (Ebada et al., 2009).

Catalysis in Organic Chemistry

4,5-Dibromo-1H-pyrrole-2-carboxylic acid has been utilized in various synthetic applications, such as in the Cu-catalyzed monoarylation of anilines. This demonstrates its utility as a ligand in organic synthesis, enabling the formation of complex organic compounds (Altman et al., 2008).

Electronic Properties and Molecular Recognition

Studies have also focused on the electronic properties of pyrrole derivatives, including those related to 4,5-dibromo-1H-pyrrole-2-carboxylic acid. This research sheds light on their potential applications in materials science and molecular recognition (Hildebrandt et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROCNHARMFRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188210
Record name 4,5-Dibromo-2-pyrrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid

CAS RN

34649-21-3
Record name 4,5-Dibromo-2-pyrrolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34649-21-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromo-2-pyrrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Zidar, T Tomašič, H Macut, A Sirc, M Brvar… - European Journal of …, 2016 - Elsevier
Following the withdrawal of novobiocin, the introduction of a new ATPase inhibitor of DNA gyrase to the clinic would add the first representative of this mechanistic class to the …
Number of citations: 36 www.sciencedirect.com
R Rane, N Sahu, C Shah… - Current Topics in …, 2014 - ingentaconnect.com
Marine organisms have been found to be a very rich source of bioactive molecules. Among marine organisms, sponges have been proven to be excellent producers of secondary …
Number of citations: 67 www.ingentaconnect.com
X Shihai, H Huanhua, Z Xiangchao… - Natural Product …, 2003 - europepmc.org
Three brominated alkaloids (1--3) were isolated from the marine sponge Phakellia fusca Schimidt. Their structures determined as: 4, 5-dibromo-1H-pyrrole-2-carboxylic acid methyl …
Number of citations: 0 europepmc.org
N Karousis, K Koriatopoulou, G Varvounis - Arkivoc, 2008 - arkat-usa.org
The synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl) ethan-1-one and monodi-or tri-substituted 1H-pyrroles, has been investigated. The reactions take place at rt or …
Number of citations: 5 www.arkat-usa.org
MZ Wang, H Xu, TW Liu, Q Feng, SJ Yu… - European journal of …, 2011 - Elsevier
A series of novel analogs of pyrrole alkaloid were designed and synthesized by a facile method and their structures were characterized by 1 H NMR, 13 C NMR and high-resolution …
Number of citations: 128 www.sciencedirect.com
Y ZHU, W JIAO, H SUN - Journal of Pharmaceutical Practice, 2017 - pesquisa.bvsalud.org
Objective To investigate the chemical constituents from marine sponge Agelas sp. Methods Multi-chromatographic methods including silica gel column chromatography, Sephadex-…
Number of citations: 0 pesquisa.bvsalud.org
T Lindel, H Hoffmann, M Hochgürtel… - Journal of Chemical …, 2000 - Springer
We investigated the relationship between the structures of pyrrole-containing alkaloids from marine sponges of the genus Agelas and their capacity to deter feeding by the omnivorous …
Number of citations: 124 link.springer.com
M Gjorgjieva, T Tomasic, M Barancokova… - Journal of medicinal …, 2016 - ACS Publications
Bacterial DNA gyrase and topoisomerase IV control the topological state of DNA during replication and are validated targets for antibacterial drug discovery. Starting from our recently …
Number of citations: 115 pubs.acs.org
B Fois, Ž Skok, T Tomašič, J Ilaš, N Zidar… - …, 2020 - Wiley Online Library
The emergence of multidrug‐resistant bacteria is a global health threat necessitating the discovery of new antibacterials and novel strategies for fighting bacterial infections. We report …
LLL Parra, AF Bertonha, IRM Severo… - Journal of natural …, 2018 - ACS Publications
The isolation and identification of a series of new pseudoceratidine (1) derivatives from the sponge Tedania brasiliensis enabled the evaluation of their antiparasitic activity against …
Number of citations: 47 pubs.acs.org

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